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Compound of Interest

Compound Name: CP-466722

Cat. No.: B606779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia

Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical

guide provides a comprehensive overview of the discovery of CP-466722, its mechanism of

action, and a detailed account of its chemical synthesis. The information presented is intended

to support researchers and professionals in the fields of oncology, drug discovery, and

chemical biology in their understanding and potential application of this compound. All

quantitative data is summarized in structured tables, and key experimental protocols are

detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling

pathways and experimental workflows.

Discovery and Mechanism of Action
CP-466722 was identified through the screening of a targeted compound library for inhibitors of

ATM kinase.[1][2] The compound, with the chemical name 2-(6,7-dimethoxyquinazolin-4-yl)-5-

(pyridin-2-yl)-1,2,4-triazol-3-amine, demonstrated potent and reversible inhibition of ATM kinase

activity.[1]

The ATM protein kinase plays a pivotal role in signaling pathways that respond to DNA double-

strand breaks (DSBs), coordinating cell cycle progression with DNA repair.[1] In cancer,

targeting ATM can enhance the efficacy of DNA-damaging therapies like ionizing radiation (IR).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b606779?utm_src=pdf-interest
https://www.benchchem.com/product/b606779?utm_src=pdf-body
https://www.benchchem.com/product/b606779?utm_src=pdf-body
https://www.benchchem.com/product/b606779?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/68/18/7466/541379/Transient-Inhibition-of-ATM-Kinase-Is-Sufficient
https://www.researchgate.net/publication/23259854_Transient_Inhibition_of_ATM_Kinase_Is_Sufficient_to_Enhance_Cellular_Sensitivity_to_Ionizing_Radiation
https://aacrjournals.org/cancerres/article/68/18/7466/541379/Transient-Inhibition-of-ATM-Kinase-Is-Sufficient
https://aacrjournals.org/cancerres/article/68/18/7466/541379/Transient-Inhibition-of-ATM-Kinase-Is-Sufficient
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[1] CP-466722 was found to inhibit ATM-dependent phosphorylation events within cells, leading

to disruptions in cell cycle checkpoints, a characteristic phenotype of cells with deficient ATM

function.[1]

A key feature of CP-466722 is the rapid and complete reversibility of its inhibitory effect on

cellular ATM kinase activity upon its removal.[1] This transient inhibition has been shown to be

sufficient to sensitize cancer cells to IR, suggesting that prolonged ATM inhibition may not be

necessary for therapeutic radiosensitization.[1]

Quantitative Data
The following tables summarize the key quantitative data reported for CP-466722.

Parameter Value Cell Line/System Reference

IC50 (ATM Kinase) 0.41 µM In vitro kinase assay [3]

Effective

Concentration for ATM

Inhibition in cells

6 µM HeLa cells [4]

Cytotoxicity (IC50) 16.92 µM
MCF-7 breast cancer

cells
[5]

Cytotoxicity (IC50) 12.78 µM
SKBr-3 breast cancer

cells
[5]

Experimental Protocols
In Vitro ATM Kinase Inhibition Assay (ELISA-based)
This protocol describes the screening method used to identify CP-466722 as an ATM kinase

inhibitor.

Materials:

Recombinant GST-p53(1-101) substrate

Purified, full-length Flag-tagged ATM kinase
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96-well Maxisorp plates

Phosphate-buffered saline (PBS)

Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM

DTT, 10 µM ATP)

CP-466722 or other test compounds

Blocking buffer (1% w/v BSA in PBS)

Anti-Phospho(Ser15)-p53 antibody

HRP-conjugated secondary antibody

TMB substrate

1 M H₂SO₄

Procedure:

Coat 96-well Maxisorp plates overnight at 4°C with 2 µ g/well of recombinant GST-p53(1-

101) in PBS.

Wash plates with PBS containing 0.05% v/v Tween-20 (PBST).

Add 30-60 ng of purified full-length ATM kinase to each well in 80 µL of kinase reaction

buffer.

Add CP-466722 or other test compounds at desired concentrations to the wells in duplicate.

Incubate the kinase reaction for 90 minutes at room temperature.

Wash plates with PBST.

Block the plates with 1% w/v BSA in PBS for 1 hour at room temperature.

Wash plates with PBST.
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Add anti-Phospho(Ser15)-p53 antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour

at room temperature.

Wash plates with PBST.

Add HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) and incubate for 1

hour at room temperature.

Wash plates with PBST.

Add TMB substrate and develop for 15-30 minutes.

Stop the reaction by adding 1 M H₂SO₄.

Determine the absorbance at 450 nm using a plate reader.[4]

Cellular Assay for ATM Inhibition (Western Blotting)
This protocol details the method to assess the inhibition of ATM-dependent phosphorylation in

cells.

Materials:

HeLa or other suitable cancer cell lines

Cell culture medium and supplements

CP-466722

Ionizing radiation source

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies against Phospho-ATM (Ser1981), Phospho-p53 (Ser15), and a loading

control (e.g., β-actin)

HRP-conjugated secondary antibodies

ECL Western blotting detection reagents
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Procedure:

Plate HeLa cells and allow them to adhere and grow for 24 hours.

Pre-treat the cells with varying concentrations of CP-466722 or DMSO (vehicle control) for a

specified time (e.g., 1 hour).

Expose the cells to ionizing radiation (e.g., 10 Gy).

Incubate the cells for a further 30 minutes post-irradiation.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a suitable method (e.g., BCA

assay).

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against phospho-ATM, phospho-p53, and

the loading control overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Wash the membrane with TBST and detect the protein bands using an ECL detection

system.

Chemical Synthesis of CP-466722
The synthesis of CP-466722 involves a multi-step process. The following is a representative

synthetic route based on the synthesis of analogous quinazoline derivatives.

Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile This intermediate can be prepared

from 3,4-dimethoxyaniline through formylation followed by dehydration, or other established

methods.
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Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 2-Amino-4,5-dimethoxybenzonitrile is

cyclized, for instance, with formamide to yield 6,7-dimethoxyquinazolin-4-one. Subsequent

chlorination using a reagent like phosphorus oxychloride (POCl₃) affords 4-chloro-6,7-

dimethoxyquinazoline.

Step 3: Synthesis of 4-Hydrazinyl-6,7-dimethoxyquinazoline The 4-chloroquinazoline is reacted

with hydrazine hydrate to substitute the chlorine atom and form the corresponding

hydrazinylquinazoline.

Step 4: Synthesis of 5-(pyridin-2-yl)-1,2,4-triazol-3-amine This intermediate can be synthesized

through the reaction of pyridine-2-carbonitrile with hydrazine to form the amidrazone, which is

then cyclized with a suitable reagent like cyanogen bromide.

Step 5: Final Condensation to Yield CP-466722 A condensation reaction between 4-hydrazinyl-

6,7-dimethoxyquinazoline and an appropriate precursor derived from 5-(pyridin-2-yl)-1,2,4-

triazol-3-amine, or a direct coupling of the two heterocyclic systems through a suitable linker

and subsequent cyclization, would lead to the final product, CP-466722. A plausible final step

involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 5-(pyridin-2-yl)-1,2,4-triazol-3-

amine.

Note: The exact, detailed experimental procedure for the synthesis of CP-466722 is not publicly

available in the primary literature. The route described above is a general synthetic strategy

based on known chemical transformations for constructing similar heterocyclic systems.
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Caption: ATM signaling pathway and the inhibitory action of CP-466722.
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Caption: Workflow for assessing cellular ATM inhibition by CP-466722.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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